Cas no 2308478-20-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid)

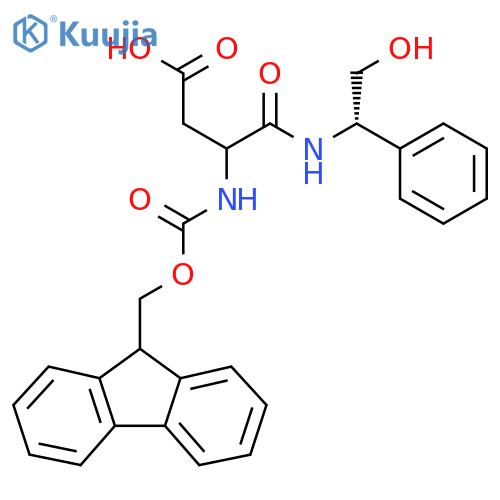

2308478-20-6 structure

商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid

- EN300-1497655

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid

- 2308478-20-6

-

- インチ: 1S/C27H26N2O6/c30-15-24(17-8-2-1-3-9-17)28-26(33)23(14-25(31)32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,30H,14-16H2,(H,28,33)(H,29,34)(H,31,32)/t23?,24-/m1/s1

- InChIKey: DPJRQCSJQGQRGM-XMMISQBUSA-N

- ほほえんだ: O(C(NC(CC(=O)O)C(N[C@H](CO)C1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 474.17908655g/mol

- どういたいしつりょう: 474.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 717

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1497655-50mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 50mg |

$2044.0 | 2023-09-28 | ||

| Enamine | EN300-1497655-100mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 100mg |

$2142.0 | 2023-09-28 | ||

| Enamine | EN300-1497655-2500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 2500mg |

$4771.0 | 2023-09-28 | ||

| Enamine | EN300-1497655-250mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 250mg |

$2239.0 | 2023-09-28 | ||

| Enamine | EN300-1497655-10000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 10000mg |

$10464.0 | 2023-09-28 | ||

| Enamine | EN300-1497655-500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 500mg |

$2336.0 | 2023-09-28 | ||

| Enamine | EN300-1497655-1000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 1000mg |

$2433.0 | 2023-09-28 | ||

| Enamine | EN300-1497655-1.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1497655-5000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |

2308478-20-6 | 5000mg |

$7058.0 | 2023-09-28 |

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

2308478-20-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬